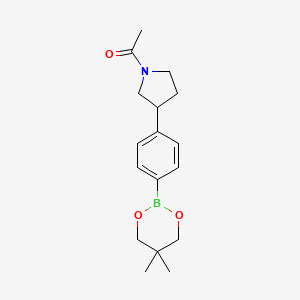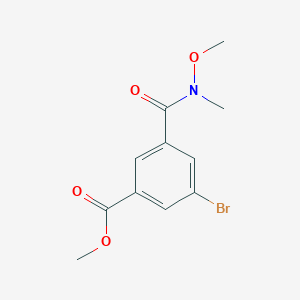
2-(4-chloro-2-methylphenyl)ethan-1-amine
Descripción general
Descripción
2-(4-chloro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(4-Chloro-2-methylphenyl)nitroethane, using reducing agents such as iron in acidic media or catalytic hydrogenation. Another method involves the reductive amination of 4-Chloro-2-methylbenzaldehyde with ethylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino-substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system and other biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylphenethylamine: Similar structure but lacks the chlorine substitution.
4-Chlorophenethylamine: Similar structure but lacks the methyl substitution.
Phenethylamine: The parent compound without any substitutions.
Uniqueness
2-(4-chloro-2-methylphenyl)ethan-1-amine is unique due to the presence of both chlorine and methyl substitutions on the phenyl ring. These substitutions can significantly alter the compound’s chemical properties, reactivity, and biological activity compared to its analogs. The chlorine atom increases the compound’s electron-withdrawing capacity, while the methyl group adds steric hindrance, influencing its interaction with molecular targets.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
AYTIFVIMPTWGDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)CCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B8704742.png)

![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8704766.png)
![7-(2-Methoxyethoxy)imidazo[1,2-a]pyridine](/img/structure/B8704780.png)





![Pyrido[3,4-d]pyrimidin-4-yl-hydrazine](/img/structure/B8704807.png)
